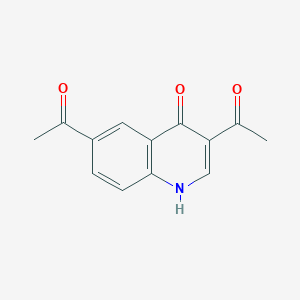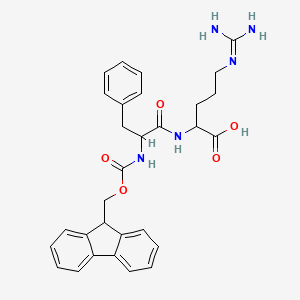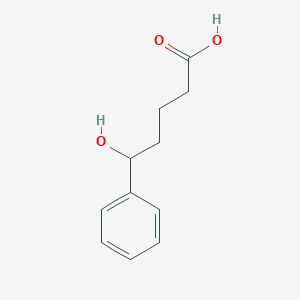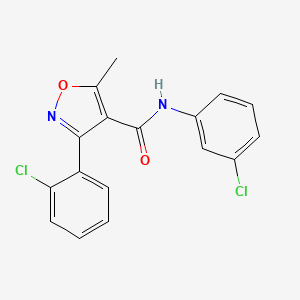![molecular formula C19H22ClNO3 B12120741 Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester CAS No. 937681-20-4](/img/structure/B12120741.png)
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 3-cloro-2-[[3-(2,5-dimetilfenoxi)propil]amino]-, éster metílico es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de un núcleo de ácido benzoico sustituido con un átomo de cloro y un grupo éster metílico. El compuesto también presenta un grupo propilamino unido a una porción dimetilfenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido benzoico, 3-cloro-2-[[3-(2,5-dimetilfenoxi)propil]amino]-, éster metílico generalmente implica múltiples pasos. Un enfoque común es la esterificación del ácido 3-clorobenzoico con metanol en presencia de un catalizador ácido, como el ácido sulfúrico. Esta reacción forma el derivado de éster metílico. Posteriormente, el éster se somete a una reacción de sustitución nucleofílica con 3-(2,5-dimetilfenoxi)propilamina en condiciones controladas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia, el rendimiento y la rentabilidad. Las consideraciones clave incluyen la selección de solventes, catalizadores y condiciones de reacción apropiados para garantizar una alta pureza y productos secundarios mínimos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 3-cloro-2-[[3-(2,5-dimetilfenoxi)propil]amino]-, éster metílico puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: El átomo de cloro en el anillo de ácido benzoico puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como la azida de sodio (NaN3) o la tiourea.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o alcanos.
Sustitución: Diversos derivados de ácido benzoico sustituidos.
Aplicaciones Científicas De Investigación
El ácido benzoico, 3-cloro-2-[[3-(2,5-dimetilfenoxi)propil]amino]-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se ha investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se ha explorado por sus posibles efectos terapéuticos en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 3-cloro-2-[[3-(2,5-dimetilfenoxi)propil]amino]-, éster metílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido benzoico, 3-cloro-, éster metílico: Un análogo más simple con una estructura central similar pero que carece de los grupos propilamino y dimetilfenoxi.
Ácido benzoico, 2-amino-5-cloro-3-metilbenzoico: Otro compuesto relacionado con diferentes sustituyentes en el anillo de ácido benzoico.
Unicidad
El ácido benzoico, 3-cloro-2-[[3-(2,5-dimetilfenoxi)propil]amino]-, éster metílico es único debido a su estructura compleja, que imparte propiedades químicas distintivas y posibles aplicaciones. La presencia de los grupos propilamino y dimetilfenoxi lo diferencia de los análogos más simples y puede mejorar su actividad biológica y versatilidad en diversas aplicaciones.
Propiedades
Número CAS |
937681-20-4 |
|---|---|
Fórmula molecular |
C19H22ClNO3 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
methyl 3-chloro-2-[3-(2,5-dimethylphenoxy)propylamino]benzoate |
InChI |
InChI=1S/C19H22ClNO3/c1-13-8-9-14(2)17(12-13)24-11-5-10-21-18-15(19(22)23-3)6-4-7-16(18)20/h4,6-9,12,21H,5,10-11H2,1-3H3 |
Clave InChI |
QWGSSTFAWKMKEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCCCNC2=C(C=CC=C2Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
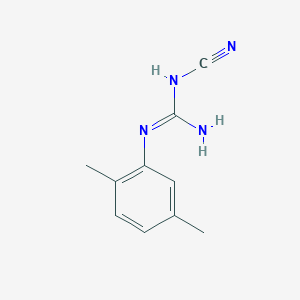
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)
![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)

